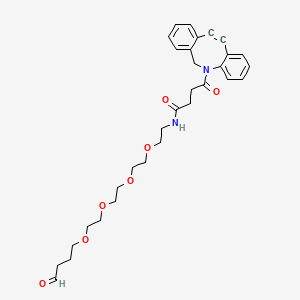
DBCO-PEG4-Butyraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-PEG4-Butyraldehyde is a compound used in click chemistry, a field of chemistry that focuses on the rapid synthesis of substances by joining small units together. This compound contains a terminal butylraldehyde group, which reacts with hydrazides to form stable hydrazone linkages or with alkoxyamines to form stable oxime bonds . The hydrophilic polyethylene glycol (PEG) spacer arm improves water solubility and provides a long and flexible connection that minimizes steric hindrance during ligation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DBCO-PEG4-Butyraldehyde is synthesized through a series of chemical reactions involving the attachment of a butyraldehyde group to a PEG chain, which is then linked to a dibenzocyclooctyne (DBCO) group. The butyraldehyde reacts with hydrazides to form stable hydrazone linkages or with alkoxyamines to form stable oxime bonds . The reaction conditions typically involve the use of anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and are carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk and stored under specific conditions to maintain its stability and reactivity .
Analyse Des Réactions Chimiques
Types of Reactions
DBCO-PEG4-Butyraldehyde undergoes several types of chemical reactions, including:
Oxidation: The butyraldehyde group can be oxidized to form carboxylic acids.
Reduction: The butyraldehyde group can be reduced to form alcohols.
Substitution: The butyraldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include hydrazides and alkoxyamines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydrazone and oxime bonds.
Applications De Recherche Scientifique
DBCO-PEG4-Butyraldehyde has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the rapid synthesis of complex molecules.
Biology: Used for bioconjugation and labeling of biomolecules.
Medicine: Used in drug delivery systems and diagnostic imaging.
Industry: Used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of DBCO-PEG4-Butyraldehyde involves the formation of stable covalent bonds with target molecules. The DBCO group reacts with azide-tagged molecules via a copper-free click chemistry reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-PEG4-NHS Ester: Contains an NHS ester group instead of a butyraldehyde group.
DBCO-PEG4-Biotin: Contains a biotin group instead of a butyraldehyde group.
DBCO-PEG4-Alcohol: Contains an alcohol group instead of a butyraldehyde group.
Uniqueness
DBCO-PEG4-Butyraldehyde is unique due to its terminal butylraldehyde group, which allows for the formation of stable hydrazone and oxime bonds. This makes it particularly useful for applications requiring stable and specific covalent linkages .
Propriétés
Formule moléculaire |
C31H38N2O7 |
|---|---|
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxo-N-[2-[2-[2-[2-(4-oxobutoxy)ethoxy]ethoxy]ethoxy]ethyl]butanamide |
InChI |
InChI=1S/C31H38N2O7/c34-16-5-6-17-37-19-21-39-23-24-40-22-20-38-18-15-32-30(35)13-14-31(36)33-25-28-9-2-1-7-26(28)11-12-27-8-3-4-10-29(27)33/h1-4,7-10,16H,5-6,13-15,17-25H2,(H,32,35) |
Clé InChI |
FUJUWURLLYVWEY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


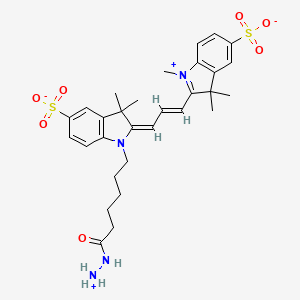
![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)
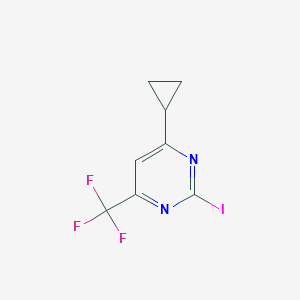
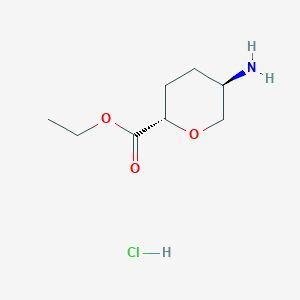
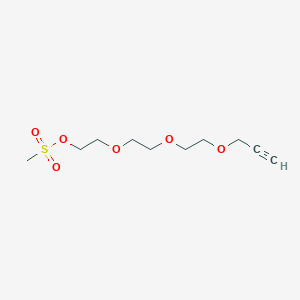

![tert-butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate](/img/structure/B13727770.png)
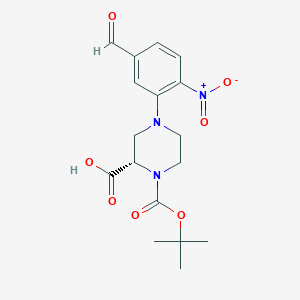
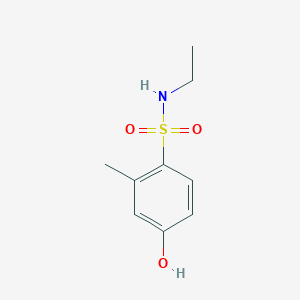
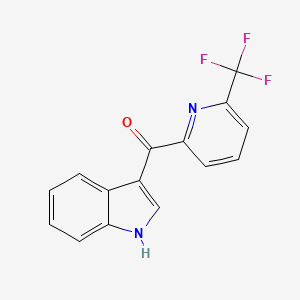
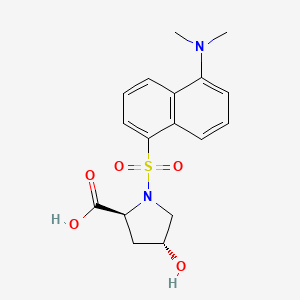
![4-[(E)-1-bromoprop-1-en-2-yl]pyridine](/img/structure/B13727826.png)
![4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid](/img/structure/B13727830.png)

